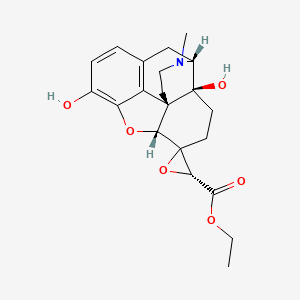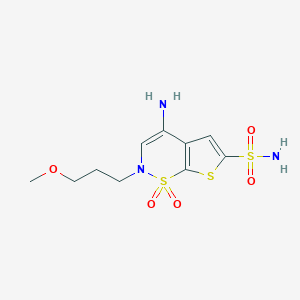
3,4-didehydro-N(4)-deethylbrinzolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-didehydro-N(4)-deethylbrinzolamide is a sulfonamide consisting of brinzolamide lacking hydrogens at positions 3 and 4 and also lacking the N(4)-ethyl group. It derives from a brinzolamide.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity : The synthesis and evaluation of cyclopropano analogs of 2,3-Didehydro-2,3-dideoxythymidine, a clinically useful anti-HIV agent, have been studied. One such compound was found inactive against HIV, highlighting the challenges in developing effective antiviral agents (Sard, 1994).
Antiviral Properties : A study on 2',3'-didehydro-2',3'-dideoxyribonucleosides found them to be potent and/or selective inhibitors of HIV in vitro, with one variant being particularly potent against Hepatitis B Virus in cell culture (Gao et al., 2008).
Clinical Trials and Toxicity : Clinical trials of 2',3'-didehydro-3'-deoxythymidine (d4T) in patients with AIDS or AIDS-related complex revealed that it is a promising drug but with dose-limiting toxicities, notably peripheral neuropathy (Browne et al., 1993).
Apoptosis Induction in Cancer : The study of 4,5-didehydro geranylgeranoic acid, a ligand for cellular retinoic acid-binding protein and nuclear retinoid receptors, demonstrated its ability to induce apoptosis in human hepatoma-derived cell lines via down-regulation of transforming growth factor-alpha (Nakamura et al., 1996).
Anticancer Drug Design : Research on 4-aza-2,3-didehydro podophyllotoxin analogues, implemented for anticancer drug design, showed that these compounds display antiproliferative properties in human cancer cell lines and induce apoptosis in cancerous cells (Magedov et al., 2007).
Drug Resistance Mechanism : A study identified MRP4 as a previously unrecognized factor in resistance to nucleoside-based antiviral drugs, indicating its role in drug resistance in patients receiving highly active anti-retroviral therapy (Schuetz et al., 1999).
Propiedades
Fórmula molecular |
C10H15N3O5S3 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
4-amino-2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C10H15N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5-6H,2-4,11H2,1H3,(H2,12,14,15) |
Clave InChI |
JWGVKMKDRPFFRV-UHFFFAOYSA-N |
SMILES |
COCCCN1C=C(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
SMILES canónico |
COCCCN1C=C(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



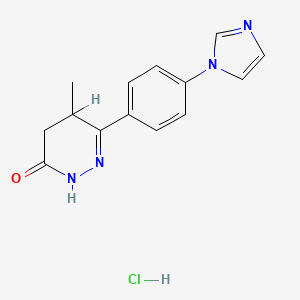
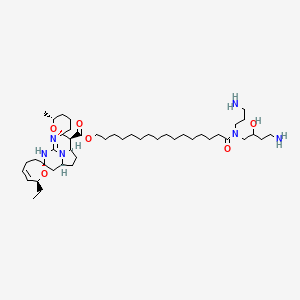
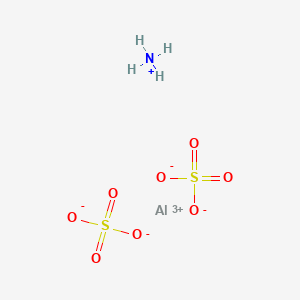
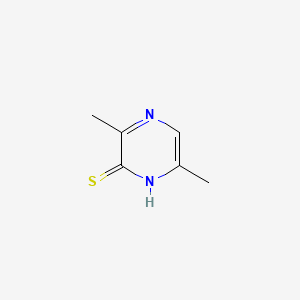
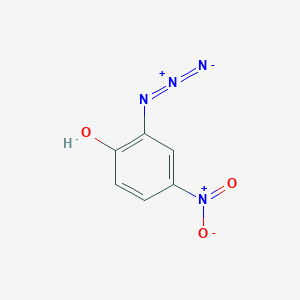
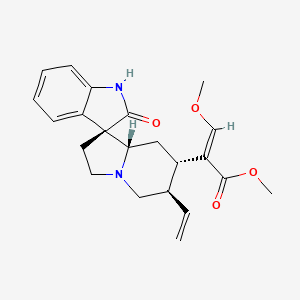

![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)
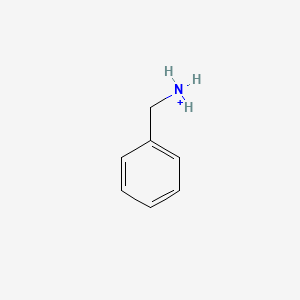


![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)

